BENGHE Foundational & Exploratory

Check Availability & Pricing

4-oxopiperidine-1-carboxamide structural
analogs and their potential

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Oxopiperidine-1-carboxamide

Cat. No.: B108025

An In-Depth Technical Guide to 4-Oxopiperidine-1-Carboxamide Structural Analogs and Their
Therapeutic Potential

Introduction

The 4-oxopiperidine-1-carboxamide scaffold is a privileged structure in medicinal chemistry,
serving as a versatile core for the development of novel therapeutic agents. Its inherent
structural features, including a rigid piperidone ring and a modifiable carboxamide group, allow
for the precise spatial orientation of various substituents to optimize interactions with biological
targets. This adaptability has led to the discovery of analogs with a wide spectrum of
pharmacological activities, ranging from anticancer and antiviral to central nervous system
(CNS) modulation. This technical guide provides a comprehensive overview of the synthesis,
biological evaluation, and therapeutic potential of 4-oxopiperidine-1-carboxamide structural
analogs for researchers, scientists, and drug development professionals.

Synthetic Strategies

The synthesis of 4-oxopiperidine-1-carboxamide analogs is typically achieved through
straightforward and efficient chemical reactions. The most common approaches involve the
derivatization of the piperidine nitrogen.

A primary method involves the direct condensation of a 4-oxopiperidine precursor with a
suitable isocyanate. Alternatively, the piperidine can first be reacted with an activating agent
like phosgene or triphosgene to form a reactive carbamoyl chloride intermediate, which is then
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coupled with a desired amine. These methods offer flexibility in introducing a wide array of

substituents on the carboxamide nitrogen, enabling extensive structure-activity relationship
(SAR) studies.[1]
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General synthetic routes for 4-oxopiperidine-1-carboxamide analogs.

Therapeutic Potential and Biological Activities
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Structural modifications to the 4-oxopiperidine-1-carboxamide core have yielded compounds
with significant potential in various therapeutic areas.

Anticancer Activity

A notable class of analogs, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been
identified as potent antiproliferative agents.[1] These compounds act as tubulin inhibitors,
disrupting microtubule dynamics, which leads to mitotic arrest and subsequent cell death in
cancer cells.[1] Structure-activity relationship (SAR) optimization has produced derivatives with
sub-micromolar potency against prostate cancer cell lines like DU-145.[1] The presence of a
mono-substituted aromatic or heteroaromatic ring on the carboxamide moiety was found to be
crucial for this activity.[1]

Antiviral Activity

Certain piperidine-4-carboxamide analogs have demonstrated broad-spectrum antiviral
properties. The compound NCGC2955 and its analog 153 have shown inhibitory activity
against several human coronaviruses, including a-coronavirus NL63, 3-coronavirus OC43, and
variants of SARS-CoV-2.[2] These compounds exhibit low micromolar efficacy and a favorable
selectivity index, making them promising candidates for further development as broad-
spectrum antiviral agents.[2]

Antimalarial Activity

A series of piperidine carboxamides has been identified with potent and selective activity
against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for malaria.
[3] These compounds target the 35 active site of the P. falciparum proteasome (Pf20S[35).[3]
Cryo-electron microscopy revealed that these inhibitors bind to a previously untargeted, non-
covalent site distal from the catalytic threonine, which accounts for their high species selectivity
compared to the human proteasome.[3] Optimized analogs show oral efficacy in mouse models
of human malaria and a low propensity for resistance development.|[3]

Enzyme Inhibition

The scaffold is also a template for potent enzyme inhibitors. Derivatives of 1-(4-
sulfamoylbenzoyl)piperidine-4-carboxamides have been synthesized as effective inhibitors of
human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII.
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[4] These enzymes are involved in pH regulation in hypoxic tumors, and their inhibition is a key
strategy in cancer therapy.[4] Several analogs exhibit inhibitory activity at low nanomolar
concentrations and show selectivity for tumor-related isoforms over cytosolic ones.[4]

Central Nervous System (CNS) Activity

Analogs based on a 4-(2-aminoethyl)piperidine-1-carboxamide core have been developed as
potent agonists for the Trace Amine-Associated Receptor 1 (TAAR1).[5] TAARL is a G-protein
coupled receptor implicated in modulating dopaminergic and serotonergic systems, making it a
target for treating psychotic disorders like schizophrenia.[5] Lead compounds from this series
have demonstrated a dose-dependent reduction in hyperlocomotion in animal models of
dopamine hyperactivity.[5]

Quantitative Data Summary

The biological activities of various 4-oxopiperidine-1-carboxamide analogs are summarized
below.

Table 1: Anticancer and Tubulin Inhibitory Activity

Antiproliferative Tubulin

Compound Modification Glso (M) vs. DU- Polymerization ICso
145 Cells[1] (MM)[1]

2 Hit Compound 3.0+0.1 3.0+0.1

p-Fluorophenyl
89 ] 0.84 £ 0.05 Not Reported
Carboxamide

p-Fluorophenyl
80 ] 0.58 + 0.07 Not Reported
Carboxamide

N-Benzyl
11b ) 0.96 £ 0.09 Not Reported
Carboxamide

N-Benzyl
11d ] 0.55+0.04 Not Reported
Carboxamide

| 12a | Optimized Analog | 0.12+£0.01 | 1.1 + 0.1 |
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Table 2: Antimalarial Activity

P. falciparum 3D7

Compound
ECso (MM)[3]

SW042 (S-
enantiomer)

0.19 £ 0.03

. Human Microsome
P. falciparum Dd2

Clearance
ECso (UM)[3] .

(ML/min/mg)[3]
0.14 £ 0.01 10

| SW584 | 0.0070 + 0.0036 (ECso) | 0.0062 + 0.0030 (ECs0) | 1.1 |

Table 3: Antiviral Activity against Coronaviruses

Compound Virus Cell Line ECso (UM)[2] CCso (MM)[2]
NCGC2955 NL63 Vero 25+0.15 >300
NCGC2955 0C43 HFF 1.5+£0.01 >300
SARS-CoV-2
Analog 153 Vero E6 0.8 +0.05 >300
(Alpha)

| Analog 153 | SARS-CoV-2 (Delta) | Vero E6 | 0.6 £ 0.03 | >300 |

Table 4: Carbonic Anhydrase Inhibition

hCA | Ki (nM) hCAIlKi(nM)  hCAIXKi(nM)  hCA Xl Ki (nM)
Compound

[4] [4] [4] [4]
Acetazolamide

250 12.1 254 5.7
(Standard)
11 108.4 8.8 38.5 4.6
15 125.7 10.3 44.2 3.6
6 15.4 1.2 0.9 10.8

|16]12.3]1.0]0.8]9.7 |
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Signaling Pathways and Mechanism of Action

The diverse therapeutic effects of these analogs stem from their ability to modulate specific
cellular signaling pathways.

Tubulin Polymerization Inhibition

Anticancer analogs interfere with the formation of the mitotic spindle by binding to tubulin, the
primary component of microtubules. This inhibition of tubulin polymerization disrupts the cell
cycle at the G2/M phase, preventing cell division and ultimately triggering apoptosis.

4-Oxopiperidine-1-carboxamide
Analog

(a/B-TubuIin Dimers)

(Microtubule Ponmerization)

v

(Mitotic Spindle Formation)

Mitotic Arrest (G2/M Phase)
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Mechanism of action for tubulin-inhibiting anticancer analogs.

Proteasome Inhibition

In P. falciparum, the ubiquitin-proteasome system is essential for degrading damaged proteins
and regulating the cell cycle. Antimalarial piperidine carboxamides selectively inhibit the
chymotrypsin-like activity of the Pf20SB5 subunit, leading to an accumulation of ubiquitinated
proteins, induction of proteotoxic stress, and parasite death.

Piperidine Carboxamide
(e.g., SW584)

Selectively Binds & Inhibits

P. falciparum Proteasome
(Pf20SB5 subunit)

(Protein Degradation)

Accumulation of
Ubiquitinated Proteins
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Mechanism of antimalarial activity via proteasome inhibition.

Experimental Protocols

Standardized and robust experimental protocols are critical for the evaluation and comparison
of novel chemical entities.

Protocol 1: General Synthesis of N-Aryl-4-oxopiperidine-
1-carboxamides

This protocol describes a common method for synthesizing analogs via an isocyanate
intermediate.

o Preparation of Isocyanate: To a solution of the desired aryl amine in a suitable solvent (e.g.,
dichloromethane), add triphosgene at 0°C. Stir the mixture at room temperature until the
reaction is complete as monitored by TLC.

o Coupling Reaction: To a solution of 4-oxopiperidine hydrochloride in a suitable solvent (e.g.,
dichloromethane), add a base such as triethylamine to liberate the free amine.

o Final Step: Add the previously prepared isocyanate solution to the 4-oxopiperidine solution.
Stir the reaction mixture at room temperature for several hours. Upon completion, wash the
reaction mixture with water and brine, dry over sodium sulfate, and concentrate under
reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: In Vitro Antiproliferative (MTT) Assay

This cell-based assay is used to determine the cytotoxic or growth-inhibitory effects of
compounds.

o Cell Seeding: Seed cancer cells (e.g., DU-145) in a 96-well plate at a density of 5,000-
10,000 cells per well and incubate for 24 hours to allow for attachment.

o Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add
the diluted compounds to the wells and incubate for 72 hours. Include a vehicle control (e.qg.,
DMSO) and a positive control.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria
will reduce the yellow MTT to purple formazan crystals.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a
specialized detergent) to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a
microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine
the Glso (concentration that causes 50% growth inhibition) or ICso (concentration that causes
50% inhibition of viability) by plotting the viability data against the compound concentration
and fitting to a dose-response curve.[2]
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Workflow for a standard in vitro MTT antiproliferative assay.
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Protocol 3: In Vivo Pharmacokinetic (PK) Study

This protocol outlines a typical PK study in rodents to determine key parameters like clearance
and bioavailability.

e Animal Dosing: Administer the compound to a cohort of animals (e.g., mice or rats) via the
desired route (e.g., oral gavage or intravenous injection) at a specific dose.[6][7]

e Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2,
4, 8, 24 hours) post-dosing. Process the blood to obtain plasma.[8]

o Sample Analysis: Quantify the concentration of the drug in the plasma samples using a
validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass
spectrometry).

o Data Analysis: Plot the plasma concentration versus time data. Use non-compartmental or
compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters,
including:

o Cmax: Maximum plasma concentration.

o Tmax: Time to reach Cmax.

o AUC: Area under the concentration-time curve.
o ti/2: Elimination half-life.

o CL: Clearance.

o Vd: Volume of distribution.

o F%: Oral bioavailability (calculated by comparing AUC from oral and IV administration).[6]

Conclusion and Future Directions

The 4-oxopiperidine-1-carboxamide scaffold has proven to be a remarkably fruitful starting
point for the discovery of novel drug candidates. Its synthetic tractability and the ability to
modulate its properties through targeted substitutions have led to the identification of potent
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and selective inhibitors and modulators for a diverse range of biological targets. Analogs have
demonstrated significant potential as anticancer, antiviral, and antimalarial agents, as well as
modulators of CNS targets.

Future research should focus on leveraging computational and structural biology insights to
guide the rational design of next-generation analogs with improved potency, selectivity, and
pharmacokinetic profiles. Exploring novel substitutions on the piperidone ring, in addition to the
carboxamide moiety, could unlock interactions with new biological targets. Furthermore, the
development of multi-target ligands based on this scaffold could lead to innovative therapies
with enhanced efficacy and reduced potential for drug resistance.[9] The continued exploration
of this versatile chemical space holds immense promise for addressing unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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